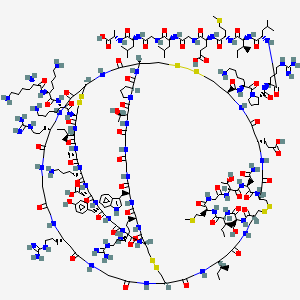
Noratropine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Noratropine Hydrochloride involves several chemical reactions, starting from its precursor, atropine. One method reported for the preparation of noratropine is oxidative N-demethylation of atropine. This process has been optimized to improve yield and reproducibility, highlighting the chemical pathways and conditions essential for the effective conversion of atropine to noratropine (Meer & Hundt, 1983). Additionally, studies have explored the reaction pathway and selectivity of oxidative N-demethylation using various catalysts, providing insights into the efficiency and selectivity of noratropine production (Pham et al., 2014).
Wissenschaftliche Forschungsanwendungen
Overview
The search for detailed information on the scientific research applications of Noratropine Hydrochloride did not yield direct results on the compound. However, understanding the broader context of noradrenergic system involvement in various psychiatric and neurological conditions can indirectly highlight the potential areas of application for Noratropine Hydrochloride. This compound could be implicated in research investigating the noradrenergic system's role due to its pharmacological profile.
Noradrenergic System in Psychiatric Disorders
The noradrenergic system plays a crucial role in the pathophysiology and treatment of major depression and other psychiatric disorders. Drugs targeting noradrenaline (NA) receptors or affecting NA reuptake can offer therapeutic benefits in these conditions. For instance, Mirtazapine, a presynaptic alpha-2 antagonist, enhances noradrenergic and serotonergic neurotransmission, showcasing the importance of NA in managing depression (Dell’Osso et al., 2011). This underlines a potential research application for Noratropine Hydrochloride in exploring its effects on the noradrenergic system and its implications in psychiatric conditions.
Anxiety and Depression
Anxiety disorders, including panic disorder and depression, show abnormalities in the noradrenergic system. Neuroendocrine challenge tests, which assess brain monoamine function, have identified noradrenergic system abnormalities in these conditions (Nutt & Cowen, 1987). Investigating Noratropine Hydrochloride’s impact on the noradrenergic system could provide insights into novel therapeutic approaches for anxiety and depression, leveraging its potential effects on noradrenaline receptors.
Antidepressant Treatments
The therapeutic efficacy of antidepressants is partially attributed to their action on the noradrenergic system. For example, the antidepressant effect of Quetiapine and its metabolite Norquetiapine is linked to noradrenergic action, indicating the significance of NA reuptake inhibition and receptor antagonism in mood regulation (López-Muñoz & Álamo, 2013). This suggests a potential research avenue for Noratropine Hydrochloride in examining its antidepressant capabilities through modulation of the noradrenergic system.
ADHD and Cognitive Effects
The roles of dopamine and noradrenaline in ADHD and cognitive functions highlight the therapeutic potential of targeting these neurotransmitters. Medications increasing brain catecholamine levels, including noradrenaline, can modulate corticostriatal circuits, offering benefits in ADHD treatment (Campo et al., 2011). Research into Noratropine Hydrochloride could explore its effects on cognitive functions and ADHD, given its potential influence on the noradrenergic system.
Safety And Hazards
Zukünftige Richtungen
Noratropine Hydrochloride continues to be an important reference standard for pharmaceutical testing . The development of efficient synthesis methods, such as the electrochemical N-demethylation of tropane alkaloids, could potentially facilitate the production of medicines like ipratropium or oxitropium bromide .
Eigenschaften
CAS-Nummer |
75559-01-2 |
|---|---|
Produktname |
Noratropine Hydrochloride |
Molekularformel |
C₁₆H₂₂ClNO₃ |
Molekulargewicht |
311.8 |
Synonyme |
α-(Hydroxymethyl)benzeneacetic Acid (3-endo)-8-Azabicyclo[3.2.1]oct-3-yl Ester Hydrochloride; 1αH,5αH-Nortropan-3α-ol, (+/-)-Tropate Ester Hydrochloride; N-Demethylatropine Hydrochloride; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



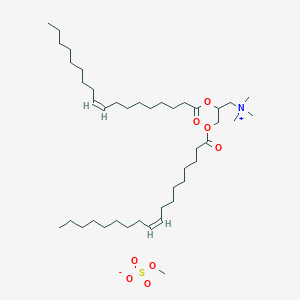
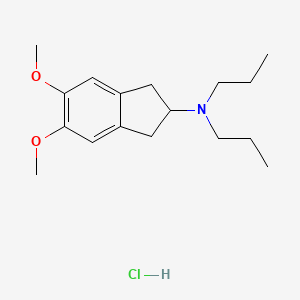
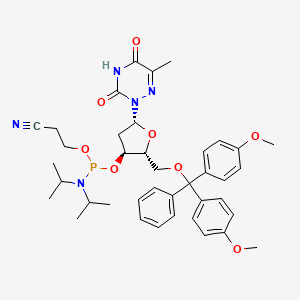

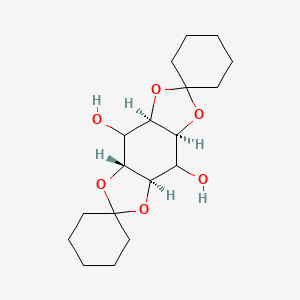
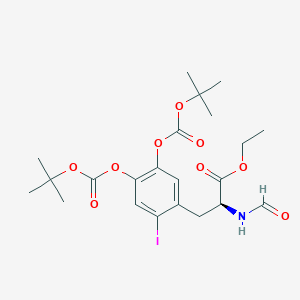
![4-[3,5-Bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(4+)](/img/structure/B1146147.png)
